molecular formula C17H22ClNO B1373081 1-{4-[(4-Methylphenyl)methoxy]phenyl}propan-2-amine hydrochloride CAS No. 1240528-44-2

1-{4-[(4-Methylphenyl)methoxy]phenyl}propan-2-amine hydrochloride

Cat. No.: B1373081
CAS No.: 1240528-44-2
M. Wt: 291.8 g/mol
InChI Key: MMDRDRBBGZIGMK-UHFFFAOYSA-N
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Description

1-{4-[(4-Methylphenyl)methoxy]phenyl}propan-2-amine hydrochloride, also known as 4-MPMPA HCl, is a synthetic compound with a wide range of applications in scientific research. It has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.

Scientific Research Applications

Impurity Identification in Drug Synthesis

A study by Toske et al. (2017) identified a trace processing impurity in certain methamphetamine exhibits as trans-N-methyl-4-methyl-5-phenyl-4-penten-2-amine hydrochloride. This compound was produced via reductive amination during methamphetamine synthesis from 1-phenyl-2-propanone (P2P) using phenylacetic acid and lead (II) acetate. This impurity serves as a synthetic marker for this specific synthesis method (Toske et al., 2017).

Characterization of Cathinones

Nycz et al. (2011) characterized various cathinones, including 2-(ethylamino)-1-(4-methylphenyl)propan-1-one, through techniques such as FTIR, UV-Vis, and NMR spectroscopy. The study used X-ray diffraction to determine the structures of these compounds, providing valuable data for understanding the chemical properties of substances related to 1-{4-[(4-Methylphenyl)methoxy]phenyl}propan-2-amine hydrochloride (Nycz et al., 2011).

Polymer Modification

Aly and El-Mohdy (2015) discussed the modification of polyvinyl alcohol/acrylic acid hydrogels using various amine compounds. This modification increases the hydrogels' swelling degree and thermal stability, indicating potential applications in medical fields (Aly & El-Mohdy, 2015).

Corrosion Inhibition

Ashassi-Sorkhabi et al. (2006) investigated the use of Schiff bases, including (2-methoxy-phenyl)-(4-methyl-benzylidene)-amine, as inhibitors for aluminum corrosion in hydrochloric acid. Their findings suggest these compounds can effectively reduce corrosion, highlighting their potential in industrial applications (Ashassi-Sorkhabi et al., 2006).

Skin Whitening Agents

Choi et al. (2002) explored (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine for its potential in inhibiting melanin production, indicating its use as a skin whitening agent. The compound exhibited UV-blocking effects and SOD-like activity, beneficial in cosmetics (Choi et al., 2002).

Properties

IUPAC Name

1-[4-[(4-methylphenyl)methoxy]phenyl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-13-3-5-16(6-4-13)12-19-17-9-7-15(8-10-17)11-14(2)18;/h3-10,14H,11-12,18H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDRDRBBGZIGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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